molecular formula C14H14N2O B3306077 N-[3-(aminomethyl)phenyl]benzamide CAS No. 926203-34-1

N-[3-(aminomethyl)phenyl]benzamide

Cat. No.: B3306077
CAS No.: 926203-34-1
M. Wt: 226.27 g/mol
InChI Key: XGIXEORXPRJHOC-UHFFFAOYSA-N
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Description

N-[3-(aminomethyl)phenyl]benzamide is an organic compound with the molecular formula C14H14N2O It is a benzamide derivative characterized by the presence of an aminomethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)phenyl]benzamide typically involves the reaction of 3-(aminomethyl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-(aminomethyl)aniline+benzoyl chlorideThis compound+HCl\text{3-(aminomethyl)aniline} + \text{benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-(aminomethyl)aniline+benzoyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the continuous flow synthesis method can be employed for the production of this compound. This method involves the use of a continuous flow reactor, which allows for better control over reaction conditions and improved product yield. The choice of solvent and reaction parameters is optimized to minimize the formation of by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imine or nitrile derivatives, while reduction can produce the corresponding amine .

Scientific Research Applications

N-[3-(aminomethyl)phenyl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the active sites of these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-10-11-5-4-8-13(9-11)16-14(17)12-6-2-1-3-7-12/h1-9H,10,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIXEORXPRJHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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